molecular formula C18H13F3N2O3 B6568382 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenoxy)acetamide CAS No. 1021216-80-7

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenoxy)acetamide

Cat. No.: B6568382
CAS No.: 1021216-80-7
M. Wt: 362.3 g/mol
InChI Key: LOGUABUTMVYARO-UHFFFAOYSA-N
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Description

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenoxy)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms, an oxazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Difluorophenyl Group: The 2,4-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Phenoxyacetamide Moiety: The final step involves coupling the oxazole intermediate with 4-fluorophenoxyacetic acid or its derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxazole ring to an amine.

    Substitution: The fluorine atoms in the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: The compound’s properties may be explored for applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenoxy)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and oxazole moiety may facilitate binding to specific sites, modulating the activity of the target. The exact pathways involved would depend on the specific biological context and the target’s role in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-chlorophenoxy)acetamide
  • N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-bromophenoxy)acetamide

Uniqueness

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenoxy)acetamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the oxazole ring and the phenoxyacetamide moiety also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c19-11-1-4-14(5-2-11)25-10-18(24)22-9-13-8-17(26-23-13)15-6-3-12(20)7-16(15)21/h1-8H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGUABUTMVYARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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